Ethyl 2-amino-2-ethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-ethyloctanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 2-amino-2-ethyloctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-ethyloctanoate can be synthesized through the esterification of 2-amino-2-ethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-ethyloctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 2-amino-2-ethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-ethyloctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-methylbutanoate
- Ethyl 2-amino-2-phenylpropanoate
- Ethyl 2-amino-2-ethylhexanoate
Uniqueness
Ethyl 2-amino-2-ethyloctanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-2-ethyloctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFGKSUCLYNHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655116 |
Source
|
Record name | Ethyl 2-amino-2-ethyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164262-28-6 |
Source
|
Record name | Ethyl 2-amino-2-ethyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164262-28-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.